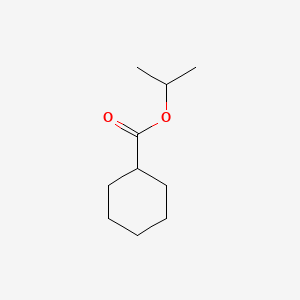








|
REACTION_CXSMILES
|
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10]1[CH2:15]CCC[CH2:11]1.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)(C)C>[CH:10]([O:8][C:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9])([CH3:15])[CH3:11]
|


|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
653 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
71.5 (± 1.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 70-73° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
DISTILLATION
|
|
Details
|
solvent was slowly distilled off whereas the volume
|
|
Type
|
ADDITION
|
|
Details
|
was kept relatively constant by addition of fresh solvent mixture
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 71° C. overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
DISTILLATION
|
|
Details
|
(without distilling off solvent)
|
|
Type
|
CUSTOM
|
|
Details
|
After a total of 24 h, the cooled reaction mixture
|
|
Duration
|
24 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
Ice and saturated aq. NaHCO3 were added
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with TBME
|
|
Type
|
WASH
|
|
Details
|
The organic phases were washed to neutral with diluted aq. NaCl solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
The crude product (28.5 g) was distilled at 40° C. (0.2-0.16 mbar)
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC(=O)C1CCCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.75 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 4752.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |